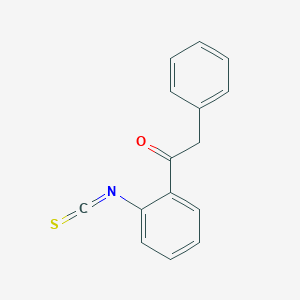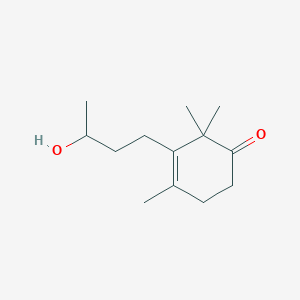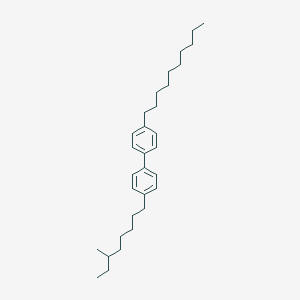
4-Decyl-4'-(6-methyloctyl)-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives These compounds are characterized by the presence of two benzene rings connected by a single bond The specific structure of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl includes a decyl group and a 6-methyloctyl group attached to the biphenyl core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl typically involves the coupling of appropriate aryl halides with alkyl-substituted benzene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the biphenyl structure. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
In an industrial setting, the production of 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding biphenyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the biphenyl structure into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.
Aplicaciones Científicas De Investigación
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of membrane dynamics and interactions due to its amphiphilic nature.
Medicine: Research into its potential as a drug delivery agent or therapeutic compound is ongoing.
Industry: It is used in the production of liquid crystals for display technologies and other electronic applications.
Mecanismo De Acción
The mechanism by which 4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl exerts its effects depends on its specific application. In biological systems, it may interact with cell membranes, altering their fluidity and permeability. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane-associated processes. In chemical reactions, its reactivity is influenced by the electronic properties of the biphenyl core and the attached alkyl groups.
Comparación Con Compuestos Similares
4-Decyl-4’-(6-methyloctyl)-1,1’-biphenyl can be compared to other biphenyl derivatives, such as:
4-Decylbiphenyl: Lacks the 6-methyloctyl group, resulting in different physical and chemical properties.
4-(6-Methyloctyl)biphenyl: Lacks the decyl group, which affects its solubility and reactivity.
4-Decyl-4’-methylbiphenyl: The presence of a methyl group instead of a 6-methyloctyl group alters its steric and electronic characteristics.
Propiedades
Número CAS |
138200-11-0 |
|---|---|
Fórmula molecular |
C31H48 |
Peso molecular |
420.7 g/mol |
Nombre IUPAC |
1-decyl-4-[4-(6-methyloctyl)phenyl]benzene |
InChI |
InChI=1S/C31H48/c1-4-6-7-8-9-10-11-14-17-28-19-23-30(24-20-28)31-25-21-29(22-26-31)18-15-12-13-16-27(3)5-2/h19-27H,4-18H2,1-3H3 |
Clave InChI |
QZTCKTTWAAUHKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)CCCCCC(C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


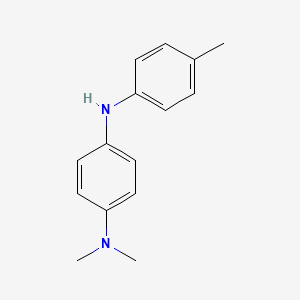

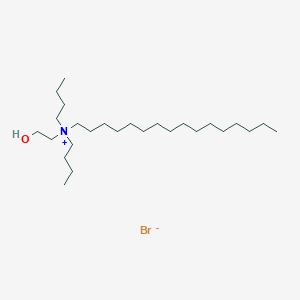

![tert-butyl (1S,6S)-2-[(E)-methoxyiminomethyl]-9-azabicyclo[4.2.1]non-2-ene-9-carboxylate](/img/structure/B14276892.png)
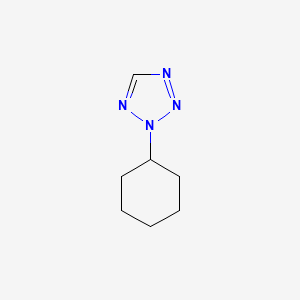

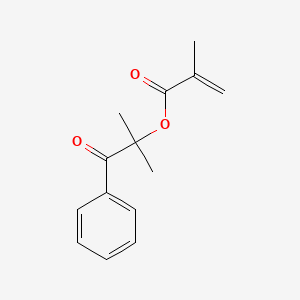

![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1-(2-nitrophenyl)-](/img/structure/B14276913.png)
![(Z)-1-[2-(Diphenylphosphanyl)phenyl]-N-methylmethanimine](/img/structure/B14276928.png)

